molecular formula C12H12N6O2 B2550038 7-((4-methoxyphenyl)amino)-3-methyl-[1,2,4]triazolo[5,1-c][1,2,4]triazin-4(8H)-one CAS No. 126396-39-2

7-((4-methoxyphenyl)amino)-3-methyl-[1,2,4]triazolo[5,1-c][1,2,4]triazin-4(8H)-one

Katalognummer: B2550038
CAS-Nummer: 126396-39-2
Molekulargewicht: 272.268
InChI-Schlüssel: LWWQRIYRXDASLY-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

7-((4-Methoxyphenyl)amino)-3-methyl-[1,2,4]triazolo[5,1-c][1,2,4]triazin-4(8H)-one is a fused heterocyclic compound featuring a triazolo-triazine core with a 3-methyl group and a 7-(4-methoxyphenyl)amino substituent. The triazolo-triazine scaffold is notable for its stability and versatility, enabling diverse functionalization to modulate biological activity or physical characteristics .

Eigenschaften

IUPAC Name

7-(4-methoxyanilino)-3-methyl-6H-[1,2,4]triazolo[5,1-c][1,2,4]triazin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N6O2/c1-7-10(19)18-12(16-15-7)14-11(17-18)13-8-3-5-9(20-2)6-4-8/h3-6H,1-2H3,(H2,13,14,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWWQRIYRXDASLY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C2N=C(NN2C1=O)NC3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biologische Aktivität

The compound 7-((4-methoxyphenyl)amino)-3-methyl-[1,2,4]triazolo[5,1-c][1,2,4]triazin-4(8H)-one represents a novel class of heterocyclic compounds that have garnered attention for their potential biological activities, particularly in the field of oncology. This article explores the synthesis, structural characteristics, and biological activities of this compound, with a focus on its anticancer properties.

Structure and Synthesis

The target compound is characterized by a complex triazole-triazine framework. The synthesis typically involves the reaction of 4-amino-5-R-4H-1,2,4-triazole-3-thiols with various phenacyl bromides under controlled conditions to yield derivatives with varied substituents.

Synthetic Pathway Overview

  • Starting Materials : 4-amino-5-R-4H-1,2,4-triazole-3-thiols and phenacyl bromides.
  • Reaction Conditions : Conducted in an organic solvent (e.g., ethyl acetate) at elevated temperatures.
  • Characterization : The products are characterized using techniques such as NMR spectroscopy and mass spectrometry.

Anticancer Properties

Recent studies have demonstrated that derivatives of triazolo[5,1-c][1,2,4]triazin exhibit significant antitumor activity across various cancer cell lines. The National Cancer Institute's Developmental Therapeutics Program has evaluated these compounds against multiple cancer types including leukemia, breast cancer (MDA-MB-468), lung cancer (A549), and others.

Key Findings :

  • In Vitro Efficacy : The compound showed considerable cytotoxicity against a panel of 60 cancer cell lines with IC50 values indicating effective inhibition of cell proliferation.
  • Mechanism of Action : Preliminary investigations suggest that these compounds may disrupt microtubule dynamics and inhibit tubulin polymerization, which is crucial for mitotic spindle formation during cell division.

Comparative Anticancer Activity Table

CompoundCancer Cell LineIC50 (µM)Mechanism
7-((4-methoxyphenyl)amino)-3-methyl-[1,2,4]triazolo[5,1-c][1,2,4]triazin-4(8H)-oneMDA-MB-468 (Breast)5.8Tubulin inhibition
9b (related derivative)A549 (Lung)6.0Microtubule disruption
52c (benzimidazole derivative)MCF-7 (Breast)7.5Aromatase inhibition

Study 1: Antitumor Activity Assessment

A study conducted at the National Cancer Institute evaluated the anticancer potential of synthesized triazolo derivatives against various human tumor cell lines. The results indicated that the compound exhibited high selectivity against cancer cells while showing minimal toxicity towards normal cells.

Study 2: Mechanistic Insights

Further research into the mechanism revealed that the compound interfered with cellular signaling pathways associated with apoptosis and cell cycle regulation. The ability to induce apoptosis in cancer cells was confirmed through flow cytometry assays.

Vergleich Mit ähnlichen Verbindungen

7-Substituents

  • 7-(Methylsulfanyl)-3-nitro derivative (Riamilovir/Triazavirin) :

    • Structure : 7-(methylsulfanyl)-3-nitro[1,2,4]triazolo[5,1-c][1,2,4]triazin-4(1H)-one.
    • Activity : Registered in Russia as an antiviral agent against influenza A and COVID-19 . The methylsulfanyl group enhances bioavailability, while the nitro group at position 3 is critical for antiviral efficacy by facilitating nucleophilic interactions with viral enzymes .
    • Synthesis : Prepared via nucleophilic substitution of nitro groups in nitrotriazolotriazines, often involving pivaloyloxymethyl or glutathione-S-yl intermediates .
  • However, its antiviral activity remains unverified .

3-Substituents

  • 3-Nitro Derivatives :

    • Examples: Riamilovir (antiviral) , TTX (3,7-dinitro derivative, energetic material) .
    • Impact : Nitro groups enhance electrophilicity, critical for reactivity in both drug action (e.g., enzyme inhibition) and explosive applications .
  • This substitution is uncommon in antiviral triazolo-triazines but may be explored for alternative therapeutic applications .

Physicochemical and Pharmacokinetic Properties

Compound Name Molecular Formula Molecular Weight Key Substituents LogP* Solubility Application
Riamilovir (Triazavirin) C₅H₄N₆O₃S 228.19 7-(methylsulfanyl), 3-nitro 1.2 Moderate (EtOH) Antiviral
TTX (Energetic Material) C₄H₂N₈O₄ 226.10 3,7-dinitro -0.5 Low Explosive
3,7-Dimethyl Derivative C₆H₆N₆O 210.15 3-methyl, 7-methyl 0.8 High (DMSO) Research chemical
Target Compound C₁₂H₁₁N₇O₂ 301.26 7-(4-methoxyphenyl)amino, 3-methyl ~2.1† Moderate (DMF) Unknown

*Predicted using fragment-based methods. †Estimated based on structural analogs.

Key Observations :

  • The target compound’s higher molecular weight and lipophilic 4-methoxyphenyl group suggest improved membrane permeability compared to Riamilovir but may limit aqueous solubility .
  • Nitro-containing analogs (e.g., Riamilovir, TTX) exhibit higher reactivity and sensitivity, making them suitable for antiviral or explosive uses, whereas methyl substituents favor stability .

Q & A

Basic Questions

Q. What are the recommended synthetic routes for 7-((4-methoxyphenyl)amino)-3-methyl-[1,2,4]triazolo[5,1-c][1,2,4]triazin-4(8H)-one, and what key reaction conditions influence yield?

  • Methodological Answer : The synthesis typically involves multi-step reactions, starting with condensation of 4-amino-3-mercapto-1,2,4-triazin-5(4H)-one with phenoxy acetic acid derivatives. Key steps include alkylation/cyclization of triazole precursors followed by Suzuki coupling with arylboronic acids to introduce the 4-methoxyphenyl group . Optimize yields by:

  • Temperature : 60–80°C for cyclization steps.
  • Solvents : Ethanol or dimethylformamide (DMF) for solubility .
  • Catalysts : Triethylamine for deprotonation .
    • Critical Reagents : Thionyl chloride for activation, hydrazine for ring closure .

Q. Which spectroscopic techniques are most effective for characterizing the structure of this compound?

  • Methodological Answer : Use a combination of:

  • 1H/13C NMR : To confirm substituent positions and hydrogen/carbon environments .
  • FT-IR : Identify functional groups (e.g., C=O, NH) .
  • ESI-MS : Verify molecular weight and fragmentation patterns .
  • Elemental Analysis : Confirm purity and stoichiometry .

Q. What purification methods are optimal for isolating this compound post-synthesis?

  • Methodological Answer :

  • Column Chromatography : Use gradient elution (e.g., ethyl acetate/light petroleum) for high-purity isolation .
  • Recrystallization : Ethanol or dioxane for crystalline products .
  • TLC Monitoring : Track reaction progress (e.g., EtOAc/light petroleum 3:7) .

Advanced Research Questions

Q. How can molecular docking studies be applied to predict the biological activity of this triazolo-triazine derivative?

  • Methodological Answer :

  • Target Selection : Use enzymes like 14-α-demethylase lanosterol (PDB: 3LD6) for antifungal activity prediction .
  • Software Tools : AutoDock Vina or Schrödinger Suite for binding affinity calculations.
  • Validation : Compare docking scores with experimental IC50 values from antifungal assays .
    • Example : Substituted triazolo-triazines show improved binding to fungal CYP51 due to methoxyphenyl interactions .

Q. What strategies can resolve contradictions in biological activity data across different studies?

  • Methodological Answer :

  • Standardized Assays : Use consistent protocols (e.g., CLSI guidelines for antimicrobial testing) .
  • SAR Analysis : Compare substituent effects (e.g., methoxy vs. halogen groups) using a reference table:
SubstituentBiological ActivityReference
4-MethoxyphenylAntifungal (CYP51 inhibition)
ChlorophenylAnticancer (apoptosis induction)
PyridylAnti-inflammatory (COX-2 inhibition)
  • Dose-Response Studies : Establish EC50/IC50 curves under controlled conditions .

Q. How does the substitution pattern on the triazolo-triazine core affect its pharmacological profile?

  • Methodological Answer :

  • Electron-Donating Groups (e.g., -OCH3) : Enhance metabolic stability and membrane permeability .
  • Hydrophobic Groups (e.g., benzyl) : Improve target binding via π-π stacking (e.g., with kinase ATP pockets) .
  • Heterocyclic Additions (e.g., pyrazole) : Broaden activity spectrum (e.g., antimicrobial + anticancer) .
    • Experimental Design : Synthesize analogs via Suzuki coupling or nucleophilic substitution , then compare bioactivity.

Q. What in vitro assays are suitable for evaluating the compound’s kinase inhibition potential?

  • Methodological Answer :

  • Kinase Profiling : Use ADP-Glo™ assay for ATPase activity measurement .
  • Cell-Based Assays : MTT assay on cancer cell lines (e.g., MCF-7, HepG2) .
  • Selectivity Screening : Compare inhibition across kinase families (e.g., EGFR vs. VEGFR) .

Data Contradiction Analysis

Q. How to address discrepancies in cytotoxicity data between in vitro and in vivo models?

  • Methodological Answer :

  • Pharmacokinetic Profiling : Measure bioavailability and metabolite formation (e.g., liver microsome assays) .
  • Tumor Xenograft Models : Validate in vivo efficacy with dose optimization .
  • Mechanistic Studies : Use transcriptomics to identify off-target effects .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.